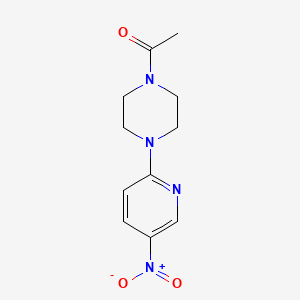

1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)11-3-2-10(8-12-11)15(17)18/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVZVBDXFCYUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Acetyl 4 5 Nitro 2 Pyridinyl Piperazine

Historical and Contemporary Routes to N-Acetylation of Piperazine (B1678402) Derivatives

N-acetylation is a fundamental reaction in organic synthesis, often employed to install a protecting group or to build a specific molecular scaffold. nih.gov

Historically and continuing in modern synthesis, the most common reagents for N-acetylation are acetyl chloride and acetic anhydride (B1165640). nih.govorientjchem.org These reagents are highly reactive electrophiles that readily acylate the nucleophilic secondary amine of a piperazine derivative.

The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The choice of solvent can range from aprotic media like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to the base itself serving as the solvent. nih.gov In some instances, the reaction can be carried out under solvent-free conditions, offering a greener alternative. orientjchem.orgmdpi.com

Key features of traditional N-acetylation include:

High Reactivity: Both acetyl chloride and acetic anhydride are potent acylating agents, leading to rapid reaction times, often at room temperature or with gentle heating. google.com

Accessibility: These reagents are widely available and cost-effective.

Byproduct Formation: The reactions generate stoichiometric amounts of acid, necessitating a base for neutralization to drive the reaction to completion and prevent protonation of the amine starting material.

Table 1: Comparison of Traditional Acetylating Agents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetic Anhydride | Base (e.g., pyridine, triethylamine), optional solvent (e.g., DCM), 0°C to RT | Less moisture-sensitive than acetyl chloride; byproduct (acetic acid) is less corrosive. nih.gov | Generally less reactive than acetyl chloride. |

| Acetyl Chloride | Base (e.g., triethylamine), aprotic solvent (e.g., THF, DCM), 0°C to RT | Highly reactive, leading to fast conversions. nih.gov | Highly moisture-sensitive; produces corrosive HCl gas. nih.gov |

Chemo- and Regioselective Acetylation Strategies on Unsymmetrical Piperazines

When synthesizing 1-acetyl-4-(5-nitro-2-pyridinyl)piperazine, a key challenge arises if the starting material is the unsymmetrical 1-(5-nitro-2-pyridinyl)piperazine. In this case, the goal is to selectively acetylate the secondary amine at the N1 position without affecting other potentially reactive sites. Regioselectivity is crucial for avoiding the formation of isomeric byproducts.

Strategies to achieve regioselective acetylation include:

Steric Hindrance: The inherent steric environment around the two nitrogen atoms can influence the site of acylation. The less sterically hindered nitrogen is generally more accessible to the acylating agent.

Electronic Effects: The electronic nature of the substituents on the piperazine ring can modulate the nucleophilicity of the nitrogen atoms. The pyridinyl group, being electron-withdrawing, slightly reduces the nucleophilicity of the adjacent nitrogen (N4), potentially favoring acetylation at the more nucleophilic N1 position.

Use of Protecting Groups: A common strategy involves protecting one nitrogen atom, carrying out the desired reaction on the other, and then deprotecting. However, for a simple acetylation, this adds steps to the synthesis. A more direct approach relies on controlling reaction conditions.

Controlled Stoichiometry and Temperature: Careful control of the amount of acylating agent (using slightly more than one equivalent) and maintaining low reaction temperatures can favor mono-acetylation over di-acetylation, although this does not control regioselectivity between two different secondary amines.

In the context of an unsymmetrical piperazine like 1-(aryl)piperazine, the nitrogen attached to the aryl group is significantly less basic and nucleophilic than the alkyl-substituted nitrogen. This intrinsic electronic difference is often sufficient to direct acetylation to the desired nitrogen atom under standard conditions without the need for complex protecting group strategies.

Formation of the 5-Nitro-2-pyridinyl Moiety and its Attachment to the Piperazine Core

The crucial C-N bond connecting the piperazine ring and the nitropyridine moiety is typically formed through one of two powerful synthetic strategies: nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl-amine bonds, particularly when the aromatic ring is "activated" by electron-withdrawing groups. chemistrysteps.comnih.gov The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of a strong electron-withdrawing nitro group.

The synthesis of this compound via SNAr would typically involve the reaction of 1-acetylpiperazine (B87704) with 2-chloro-5-nitropyridine (B43025).

The mechanism proceeds via two main steps:

Addition: The nucleophilic nitrogen of 1-acetylpiperazine attacks the electron-deficient carbon atom bearing the halogen (the C2 position of the pyridine ring). This attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing significant stabilization. chemistrysteps.comstackexchange.com

Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., chloride).

This reaction is generally high-yielding and is driven by the strong electronic activation provided by the nitro group and the inherent electron deficiency of the pyridine ring. nih.gov The reaction is often carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as sodium or potassium carbonate to act as a scavenger for the generated HCl. researchgate.net

In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides or triflates. wikipedia.orgyoutube.com This reaction offers a powerful alternative to traditional SNAr, often proceeding under milder conditions and with broader substrate scope.

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-chloro-5-nitropyridine).

Ligand Exchange/Amine Coordination: The piperazine derivative coordinates to the palladium center, displacing a ligand.

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst. youtube.com

This method is particularly valuable for less reactive aryl halides that are not sufficiently activated for SNAr. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., XPhos, SPhos), and base is critical for optimizing the reaction's efficiency. youtube.comresearchgate.net While SNAr is highly effective for an activated substrate like 2-chloro-5-nitropyridine, Buchwald-Hartwig amination remains a viable and powerful alternative synthetic route. acs.orgrsc.org

Multistep Synthetic Pathways Towards this compound

Two primary synthetic routes can be envisioned for the construction of the target molecule, differing in the sequence of the acetylation and arylation steps.

Route A: Arylation followed by Acetylation

This pathway begins with the formation of the pyridinyl-piperazine bond, followed by the final acetylation step.

Step 1: Synthesis of 1-(5-nitro-2-pyridinyl)piperazine: Unsubstituted piperazine is reacted with 2-chloro-5-nitropyridine via a nucleophilic aromatic substitution reaction. Due to the symmetry of piperazine, regioselectivity is not a concern at this stage.

Step 2: Synthesis of this compound: The resulting unsymmetrical piperazine derivative is then selectively acetylated at the N1 position using acetic anhydride or acetyl chloride. As discussed in section 2.1.2, the N4 nitrogen is deactivated by the attached nitropyridinyl ring, directing the acetylation to the more nucleophilic N1 position.

Route B: Acetylation followed by Arylation

This approach reverses the order, starting with the preparation of 1-acetylpiperazine.

Step 1: Synthesis of 1-acetylpiperazine: Piperazine is mono-acetylated. Achieving high yields of the mono-substituted product requires careful control of reaction conditions (e.g., stoichiometry of the acetylating agent) to minimize the formation of the di-acetylated byproduct.

Step 2: Synthesis of this compound: The prepared 1-acetylpiperazine is then coupled with 2-chloro-5-nitropyridine using either SNAr or a Buchwald-Hartwig coupling reaction to yield the final product.

Table 2: Comparison of Synthetic Routes

| Route | Key Intermediate | Advantages | Potential Challenges |

|---|---|---|---|

| A | 1-(5-nitro-2-pyridinyl)piperazine | The first step is straightforward. The second step is often highly regioselective due to electronic differences between the two nitrogen atoms. | Potential for over-acetylation in the second step if conditions are not controlled. |

| B | 1-acetylpiperazine | The final arylation step is typically clean and high-yielding on the pre-functionalized piperazine. | The initial mono-acetylation of piperazine can be challenging to perform with high selectivity, often yielding a mixture of starting material, mono- and di-acetylated products, requiring purification. |

Both routes are viable and the preferred method may depend on the specific laboratory conditions, scale of the reaction, and the ease of purification for the respective intermediates.

Convergent Synthesis Approaches to Assemble the Molecular Architecture

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target molecule. For this compound, this approach would involve the synthesis of two primary intermediates: 1-acetylpiperazine and an activated nitropyridine derivative, such as 2-chloro-5-nitropyridine.

Reaction Scheme: Convergent Synthesis

Step 1: Acetylation of Piperazine

Piperazine + Acetyl Chloride → 1-Acetylpiperazine

Step 2: Nucleophilic Aromatic Substitution (SNAr)

1-Acetylpiperazine + 2-Chloro-5-nitropyridine → this compound

Sequential Functionalization Protocols and Stepwise Construction

A sequential, or linear, synthesis involves the stepwise modification of a starting molecule. In this case, the synthesis would typically begin with piperazine itself. The first step would be the arylation of piperazine with 2-chloro-5-nitropyridine. This SNAr reaction forms the intermediate 1-(5-nitro-2-pyridinyl)piperazine.

Due to the symmetry of piperazine, the initial arylation can occur at either nitrogen atom. The resulting N-arylpiperazine intermediate is then subjected to a second functionalization step: acetylation. This is typically achieved by reacting the remaining secondary amine with an acetylating agent like acetyl chloride or acetic anhydride to yield the final product. This stepwise approach allows for the construction of different analogues by varying the final functionalization step.

Reaction Scheme: Sequential Synthesis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Piperazine + 2-Chloro-5-nitropyridine → 1-(5-Nitro-2-pyridinyl)piperazine

Step 2: Acetylation

1-(5-Nitro-2-pyridinyl)piperazine + Acetyl Chloride → this compound

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency of the key SNAr reaction in the synthesis of this compound is highly dependent on various reaction parameters. Careful optimization of these conditions is crucial for maximizing product yield and purity while minimizing reaction time and the formation of byproducts.

Catalyst Selection and Loading

While the SNAr reaction on a highly activated substrate like 2-chloro-5-nitropyridine can often proceed without a catalyst, the addition of a base is typically required to neutralize the HCl generated during the reaction. nih.gov Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the formation of byproducts.

In some cases, particularly with less reactive aryl halides, transition-metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) can be an alternative, though it is often unnecessary for highly electron-deficient systems. nih.gov For the SNAr synthesis of this compound, the "catalyst" is more accurately a basic promoter. The loading of this base is typically stoichiometric or in slight excess relative to the limiting reagent.

The following table shows hypothetical data on the effect of different bases on the reaction yield.

| Base | Equivalents | Solvent | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 1.5 | DMF | 92 |

| Na₂CO₃ | 1.5 | DMF | 89 |

| Triethylamine (TEA) | 2.0 | DMF | 85 |

| None | 0 | DMF | 35 |

Sustainable and Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. continuuspharma.com The principles of green chemistry, such as atom economy and waste minimization, are important considerations in the synthesis of this compound.

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. acs.org A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste.

For the final SNAr step in the convergent synthesis:

C₆H₁₂N₂O + C₅H₃ClN₂O₂ → C₁₁H₁₄N₄O₃ + HCl

Molecular Weights: 1-Acetylpiperazine (128.17 g/mol ), 2-Chloro-5-nitropyridine (158.56 g/mol ), Product (250.26 g/mol ), HCl (36.46 g/mol )

Atom Economy = [Mass of Product / (Mass of Reactant 1 + Mass of Reactant 2)] * 100

Atom Economy = [250.26 / (128.17 + 158.56)] * 100 = 87.3%

This high atom economy is characteristic of addition and substitution reactions.

The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact, defined as the total mass of waste generated per unit of product. sheldon.nl It includes not only byproducts but also solvent losses, reagents, and process aids. researchgate.net A lower E-Factor signifies a greener process. nih.gov In the pharmaceutical industry, E-factors can often range from 25 to over 100 due to complex, multi-step syntheses. sheldon.nlrsc.org

The E-Factor calculation for a given synthesis would be:

E-FactorAnalysis of the synthesis of this compound reveals that the main sources of waste are the HCl byproduct (which is neutralized by a base, forming a salt) and the solvent used in the reaction and subsequent purification steps. Strategies to improve the E-Factor include using catalytic rather than stoichiometric reagents, minimizing solvent usage, and implementing solvent recycling programs. researchgate.net

Use of Alternative Solvents and Reaction Media

The exploration of alternative solvents for the synthesis of nitropyridinyl piperazine derivatives focuses on reducing the use of hazardous substances, improving reaction efficiency, and simplifying purification processes. For the initial SNAr reaction between a chloronitropyridine and piperazine, solvents are chosen to facilitate the dissolution of reactants and to manage the reaction temperature effectively. In the subsequent acetylation step, the reaction medium must be compatible with the acetylating agent and the piperazine substrate.

Research Findings on Alternative Solvents

While specific comparative studies on a range of solvents for the synthesis of this compound are not extensively detailed in the public domain, valuable insights can be drawn from the synthesis of analogous compounds. For instance, the synthesis of the related compound 1-(3-nitropyridin-2-yl)piperazine (B1350711) has been successfully carried out using acetonitrile (B52724) as the solvent. nih.gov Acetonitrile is a polar aprotic solvent that can effectively solvate the reactants and facilitate the nucleophilic attack of the piperazine on the electron-deficient pyridine ring.

In the broader context of SNAr reactions, several greener alternatives to conventional solvents like DMF and DMSO have been investigated. These include:

Polyethylene glycol (PEG-400): This non-toxic, biodegradable, and inexpensive polymer has been shown to be an effective medium for SNAr reactions, in some cases leading to excellent yields in very short reaction times. nih.gov

Water with additives: The use of water as a solvent for organic reactions is highly desirable from an environmental perspective. For SNAr reactions, the addition of surfactants or benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can help to overcome the solubility issues of non-polar reactants, enabling the reaction to proceed under mild conditions. rsc.org

Cyrene™ (dihydrolevoglucosenone): Derived from renewable biomass, Cyrene™ is a bio-based solvent that has emerged as a promising alternative to reprotoxic polar aprotic solvents. It has been successfully used for SNAr reactions on nicotinic esters, demonstrating its potential for the synthesis of pyridine derivatives. unimi.it

For the N-acetylation step, a patent describing the synthesis of a similar compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine, utilizes an alcohol-water solution. google.com This suggests that protic, more environmentally friendly solvent systems can be employed for the acetylation of the piperazine ring.

The following interactive table summarizes potential alternative solvents and reaction media applicable to the key reaction steps in the synthesis of this compound, based on literature for analogous reactions.

| Reaction Step | Conventional Solvent | Alternative Solvent/Medium | Key Advantages of Alternative |

| Nucleophilic Aromatic Substitution | Acetonitrile, DMF, DMSO | Polyethylene glycol (PEG-400) | Non-toxic, biodegradable, potentially faster reaction times |

| Nucleophilic Aromatic Substitution | Acetonitrile, DMF, DMSO | Water with HPMC | Environmentally benign, mild reaction conditions |

| Nucleophilic Aromatic Substitution | Acetonitrile, DMF, DMSO | Cyrene™ | Bio-based, renewable, alternative to reprotoxic solvents |

| N-Acetylation | Dichloromethane, THF | Alcohol-water solution | Reduced toxicity, improved environmental profile |

It is important to note that the optimal solvent and reaction conditions would need to be determined empirically for the specific synthesis of this compound. Factors such as reactant solubility, reaction temperature, and potential side reactions would all need to be considered when selecting an alternative solvent system. The investigation into these greener alternatives is a crucial step towards developing more sustainable synthetic routes for pharmaceutically relevant molecules.

Reactivity and Transformations of 1 Acetyl 4 5 Nitro 2 Pyridinyl Piperazine

Chemical Reactivity of the Nitro Group on the Pyridine (B92270) Ring

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack and reduction.

Selective Reduction Reactions of the Nitro Functionality

The nitro group of 1-acetyl-4-(5-nitro-2-pyridinyl)piperazine can be selectively reduced to an amino group, yielding 1-acetyl-4-(5-amino-2-pyridinyl)piperazine. This transformation is a common strategy in medicinal chemistry to introduce a versatile amino functionality, which can be further derivatized. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other reducible functional groups.

Common methods for the reduction of aromatic nitro groups that are applicable in this context include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The conditions can be tuned to achieve high selectivity for the nitro group reduction without affecting other parts of the molecule.

Metal-Acid Systems: A classic and effective method involves the use of a metal in an acidic medium. Common combinations include iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid. These reagents are known for their chemoselectivity in reducing nitro groups in the presence of other functionalities.

The general reaction for the reduction of the nitro group is depicted below:

Figure 1: General scheme for the reduction of the nitro group on this compound to the corresponding amine.

Figure 1: General scheme for the reduction of the nitro group on this compound to the corresponding amine.A summary of common reducing agents for this transformation is provided in the table below.

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Methanol or Ethanol, room temperature | High, generally chemoselective for the nitro group. |

| Fe, Acetic Acid | Ethanol/Water, reflux | Good, often used for its cost-effectiveness and selectivity. |

| SnCl₂·2H₂O | Ethanol, reflux or HCl | Mild and selective, useful in the presence of sensitive groups. |

Nucleophilic Aromatic Substitution on the Nitropyridine System

The presence of the nitro group at the 5-position of the pyridine ring, para to the piperazine (B1678402) substituent at the 2-position, strongly activates the ring for nucleophilic aromatic substitution (SNAr). While the piperazine moiety is already in place, this inherent reactivity is a key feature of the nitropyridine system. In principle, if a suitable leaving group were present at the 2- or 6-position, the nitro group would facilitate its displacement by a nucleophile.

In the context of this compound, the piperazine nitrogen itself has acted as the nucleophile to displace a leaving group (typically a halide) from a 2-substituted-5-nitropyridine precursor during its synthesis. The high reactivity of such precursors is due to the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

Reactions Involving the Piperazine Ring Nitrogens

The piperazine ring contains two nitrogen atoms with distinct electronic environments. The nitrogen atom attached to the pyridine ring (N-4) is less nucleophilic due to the electron-withdrawing nature of the aromatic system. In contrast, the nitrogen atom bearing the acetyl group (N-1) has its nucleophilicity significantly attenuated by the electron-withdrawing carbonyl group. However, under certain conditions, the N-4 nitrogen can potentially participate in further reactions, although this is less common once it is attached to the pyridine ring. The primary focus of reactivity on the piperazine ring, after its initial substitution, is often on modifying the acetylated nitrogen, typically after a deacetylation step. However, for the purpose of this discussion, we will consider the potential for further reactions on the intact molecule.

Further N-Alkylation and N-Acylation Reactions

Given that the N-4 nitrogen is already substituted, any further N-alkylation or N-acylation would have to occur at this position, leading to the formation of a quaternary ammonium (B1175870) salt. This would require a highly reactive electrophile and is generally not a common transformation for this type of compound.

A more plausible scenario for introducing further diversity at the piperazine core involves the modification of a precursor molecule where the N-1 position is unsubstituted. However, within the structure of this compound, the potential for further N-alkylation or N-acylation is limited.

Potential Ring-Opening and Ring-Expansion Transformations

The piperazine ring is generally stable. However, under specific and often harsh conditions, ring-opening reactions can be induced. One conceptual approach involves the cleavage of a C-N bond within the piperazine ring. For instance, treatment with certain reagents could lead to the formation of linear diamine derivatives. However, such reactions are not typically observed under standard laboratory conditions for N-acyl-N'-arylpiperazines.

Ring expansion of piperazines to diazepines is a synthetically challenging but possible transformation. These reactions often involve complex multi-step sequences rather than a direct rearrangement of the piperazine core. For example, a strategy could involve the functionalization of a piperazine nitrogen with a two-carbon unit bearing a leaving group, followed by an intramolecular cyclization to form the seven-membered ring. There is no direct evidence in the literature for such a transformation starting from this compound itself.

Transformations at the Acetyl Amide Linkage

The acetyl amide linkage is another key reactive site in the molecule. It can undergo both hydrolysis to remove the acetyl group and reduction to an ethyl group.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 4-(5-nitro-2-pyridinyl)piperazine. This deacetylation reaction is often a deliberate step in a synthetic sequence to free up the N-1 nitrogen for further functionalization, such as alkylation or acylation with a different group.

Acidic Hydrolysis: Typically carried out with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic solvent, often with heating.

Basic Hydrolysis: Can be achieved using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium, usually at elevated temperatures.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). This reaction converts the N-acetyl group into an N-ethyl group, resulting in the formation of 1-ethyl-4-(5-nitro-2-pyridinyl)piperazine. This transformation is useful for modifying the electronic and steric properties of the substituent at the N-1 position.

The table below summarizes the key transformations at the acetyl amide linkage.

| Reaction | Reagents | Product |

| Hydrolysis | HCl or NaOH (aq) | 4-(5-nitro-2-pyridinyl)piperazine |

| Reduction | LiAlH₄ | 1-ethyl-4-(5-nitro-2-pyridinyl)piperazine |

Derivatization Strategies for Analogues and Scaffold Modification

The this compound scaffold can be modified at several positions to generate a library of analogues for structure-activity relationship studies.

The primary synthetic route to the core scaffold likely involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine (B43025) with N-acetylpiperazine. nih.govnih.gov This reaction highlights the electrophilic nature of the C2 position on the pyridine ring, which is activated by the electron-withdrawing nitro group.

Introduction of Nucleophilic Groups: A key transformation to introduce a nucleophilic group is the reduction of the nitro group on the pyridine ring. Standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like iron or tin in acidic media) would convert the nitro group to an amino group, yielding 1-acetyl-4-(5-amino-2-pyridinyl)piperazine. This amino group can then serve as a handle for further derivatization, such as acylation, alkylation, or diazotization followed by substitution.

Introduction of Electrophilic Groups: The aromatic pyridine ring, being electron-deficient, is not readily susceptible to electrophilic aromatic substitution. quora.comuoanbar.edu.iq However, the introduction of electrophilic functional groups can be achieved by modifying substituents. For example, the amino group obtained from nitro reduction could be converted into a diazonium salt, which can then be displaced by various electrophilic groups through Sandmeyer-type reactions.

The reactivity of the 5-nitropyridinyl moiety is heavily influenced by the strong electron-withdrawing nature of the nitro group. brainly.com This effect is crucial for the success of the initial SNAr reaction.

Table 2: Predicted Substituent Effects on SNAr Reactivity

| Substituent at C5 of 2-chloropyridine | Electronic Effect | Predicted Effect on SNAr Rate |

| -NO₂ | Strong electron-withdrawing | High reaction rate |

| -CN | Strong electron-withdrawing | High reaction rate |

| -Cl | Weak electron-withdrawing | Moderate reaction rate |

| -H | Neutral | Low reaction rate |

| -CH₃ | Weak electron-donating | Very low reaction rate |

| -OCH₃ | Strong electron-donating | Negligible reaction rate |

Studies on nucleophilic aromatic substitution reactions of substituted pyridines and other electron-deficient aromatic systems have shown a clear correlation between the electronic nature of the substituents and the reaction rate. libretexts.orgnih.gov Electron-withdrawing groups (EWGs) ortho and para to the leaving group stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. libretexts.org Therefore, replacing the nitro group with other strong EWGs like cyano (-CN) or trifluoromethyl (-CF₃) would also be expected to facilitate the SNAr reaction. Conversely, electron-donating groups (EDGs) at the same position would deactivate the ring towards nucleophilic attack, significantly slowing down or even preventing the reaction. The position of the substituent is also critical; an EWG at the meta position (C4) would have a less pronounced activating effect.

Advanced Structural Elucidation and Conformational Analysis of 1 Acetyl 4 5 Nitro 2 Pyridinyl Piperazine

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized organic molecules. In the case of 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine, HRMS provides the dual benefit of determining the precise elemental composition through accurate mass measurement and offering insights into the molecule's structural integrity via the analysis of its fragmentation patterns.

Accurate Mass Determination

The elemental composition of this compound is C11H14N4O3. The theoretical exact mass of the neutral molecule is 250.1066 g/mol . In electrospray ionization (ESI), a common technique for HRMS, the molecule is typically observed as its protonated form, [M+H]+. The accurate mass of this protonated species is crucial for confirming the elemental formula.

| Ion Formula | Calculated m/z |

| [C11H15N4O3]+ | 251.1144 |

The experimentally observed mass-to-charge ratio (m/z) in an HRMS analysis is expected to align closely with this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition and the successful synthesis of the target compound. The structures of related nitropyridinyl-piperazine derivatives have been confirmed using HRMS spectroscopic methods. nih.gov

Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the protonated molecule, providing characteristic product ions that help to elucidate the molecular structure. While specific experimental fragmentation data for this compound is not extensively detailed in the literature, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of piperazine (B1678402) and nitropyridine derivatives. xml-journal.net

The major fragmentation pathways for piperazine analogues typically involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic system. xml-journal.net For this compound, the protonated molecule ([M+H]+ at m/z 251.1144) is expected to undergo fragmentation through several key pathways:

Loss of the acetyl group: A primary fragmentation event is often the cleavage of the amide bond, resulting in the loss of a ketene (B1206846) molecule (CH2=C=O) from the acetyl group. This would generate a significant fragment ion corresponding to the protonated 4-(5-nitro-2-pyridinyl)piperazine.

Cleavage of the piperazine ring: The piperazine ring itself can undergo characteristic fragmentation. This can involve the loss of ethyleneimine or related fragments, leading to a series of smaller ions.

Cleavage of the pyridine-piperazine bond: The bond between the pyridine (B92270) ring and the piperazine nitrogen is also susceptible to cleavage, which would separate the molecule into its constituent pyridinyl and acetylpiperazine moieties.

A summary of the proposed key fragment ions is presented in the table below.

| Proposed Fragment Ion | m/z (monoisotopic) | Origin |

| [C11H15N4O3]+ | 251.1144 | Protonated Parent Molecule |

| [C9H13N4O]+ | 209.1038 | Loss of ketene (C2H2O) |

| [C5H4N3O2]+ | 138.0253 | Cleavage yielding the nitropyridinyl fragment |

| [C6H11N2O]+ | 127.0871 | Cleavage yielding the acetylpiperazine fragment |

The analysis of these characteristic fragment ions in the MS/MS spectrum provides a molecular fingerprint, allowing for the confident structural confirmation of this compound.

Theoretical and Computational Chemistry Studies of 1 Acetyl 4 5 Nitro 2 Pyridinyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These studies offer a lens into the electron distribution and energy levels, which are key determinants of a substance's chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has been employed to investigate the ground state properties of 1-acetyl-4-(5-nitro-2-pyridinyl)piperazine. These calculations provide a detailed picture of the molecule's optimized geometry, including bond lengths and angles, which are crucial for understanding its stability and structure. The molecular orbitals, which describe the wave-like behavior of electrons in the molecule, have also been calculated. These orbitals are essential for predicting how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, the analysis of these orbitals helps to identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electron density within the molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) surface map. The MEP map is a valuable tool for predicting the reactive behavior of a molecule, as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP analysis can reveal how the molecule will interact with biological targets or other reagents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static and can change through the rotation of single bonds. Understanding these conformational changes is vital, as the biological activity of a molecule is often dependent on its specific conformation.

Exploration of Conformational Energy Landscapes and Ring Flipping Dynamics

Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformations and the energy barriers that separate them. A key aspect of this analysis for a piperazine-containing compound is the dynamics of the piperazine (B1678402) ring, which can undergo a "ring flipping" process between different chair and boat conformations. The relative energies of these conformers and the transition states for their interconversion provide insights into the molecule's flexibility and the predominant shapes it adopts.

Table 2: Relative Energies of Piperazine Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.5 |

Note: These are generalized relative energies for a piperazine ring and are included for illustrative purposes.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to investigate how the molecule interacts with its surrounding environment, such as solvent molecules or a biological receptor. These simulations provide a dynamic picture of the intermolecular forces at play, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which are crucial for understanding the molecule's behavior in a biological system.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Currently, there is a lack of specific published data from theoretical studies on the spectroscopic parameters of this compound. Computational chemistry allows for the in silico prediction of various spectra, which can aid in the structural elucidation and characterization of a compound.

Typically, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, once scaled, can be compared with experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies through methods like DFT can predict the Infrared (IR) and Raman spectra of a molecule. The resulting theoretical spectra provide a detailed picture of the vibrational modes of the molecule, corresponding to the stretching, bending, and torsional motions of the atoms.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. This analysis can provide information about the electronic structure and chromophores within the molecule.

Without specific computational studies on this compound, data tables for these predicted spectroscopic parameters cannot be generated.

Computational Investigations of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms involving this compound through computational means also appears to be an area that has not been explored in the available scientific literature. Such studies are crucial for understanding the reactivity of a compound, identifying potential synthetic pathways, and explaining its stability.

Calculation of Reaction Energetics and Kinetic Parameters

As no specific computational studies on the reaction mechanisms of this compound have been published, the generation of data tables detailing reaction energetics and kinetic parameters is not possible at this time. The scientific community awaits future research that may shed light on the theoretical and computational chemistry of this compound.

Role of 1 Acetyl 4 5 Nitro 2 Pyridinyl Piperazine As a Chemical Intermediate and Precursor

Utility in the Synthesis of Complex Heterocyclic Systems and Polycycles

The chemical architecture of 1-acetyl-4-(5-nitro-2-pyridinyl)piperazine makes it an adept precursor for the synthesis of fused heterocyclic and polycyclic systems. The reactivity of the 5-nitropyridine ring is central to its utility in this context. The nitro group is a highly versatile functional group that can be readily transformed, most commonly through reduction to an amino group (-NH2). This transformation is a key step that unlocks pathways to various annulation (ring-forming) reactions.

The resulting amine, 2-amino-5-(piperazin-1-yl)pyridine derivative, possesses a 1,2-diamine-like arrangement on the pyridine (B92270) ring, which is a classic precursor for building fused five- or six-membered rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridine cores, which are significant scaffolds in various areas of chemical research. nih.gov Methodologies for synthesizing pyrazolopyridines often rely on precursors with similar substitution patterns, such as 2-chloro-3-nitropyridines, which undergo sequential substitution and cyclization. nih.gov The this compound intermediate provides an alternative route to analogous complex structures.

Detailed research findings have demonstrated various strategies for constructing such bicyclic systems. nih.gov The synthesis can be broadly categorized into two approaches: forming the pyridine ring onto an existing pyrazole (B372694) or, more relevantly here, forming the pyrazole ring onto a pre-existing pyridine. nih.gov The latter often involves using a substituted pyridine with reactive groups at the 2 and 3 positions, which is precisely the type of intermediate that can be generated from this compound after reduction of the nitro group and subsequent reactions.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Modification | Reactant Type | Resulting Heterocyclic Core |

| Reduction of -NO₂ to -NH₂ | β-Diketones, β-Ketoesters | Pyrazolo[3,4-b]pyridine |

| Reduction of -NO₂ to -NH₂ | α-Haloketones | Imidazo[4,5-b]pyridine |

| Reduction of -NO₂ to -NH₂ | Formic acid, Orthoformates | Purine Isosteres |

| Reduction of -NO₂ to -NH₂ | Phosgene, Thiophosgene | Benzimidazole-like analogues |

Applications as a Building Block for Diverse Chemical Libraries (non-drug related)

In the field of combinatorial chemistry, a "building block" is a molecule that can be readily incorporated into a larger structure, allowing for the systematic generation of a large number of related compounds, known as a chemical library. This compound is an excellent candidate for such a role due to its multiple points of diversification. These libraries are valuable for screening and identifying compounds with desired properties in materials science, catalysis, or as probes in chemical biology, independent of pharmaceutical applications.

The three primary sites for modification on the molecule are:

The Acetyl Group: The amide bond can be hydrolyzed to reveal a secondary amine on the piperazine (B1678402) ring. This free amine can then be reacted with a wide variety of reagents, such as acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes (via reductive amination), to introduce a vast range of different functional groups at this position.

The Piperazine Ring: While the ring itself is stable, its conformation and properties can be influenced by the substituents attached to it. The primary diversification occurs at the nitrogen atoms.

The Nitropyridine Ring: The nitro group is a key diversification point. As mentioned, it can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions (e.g., Sandmeyer reactions). Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, potentially replacing the nitro group or other substituents under specific conditions.

This multi-faceted reactivity allows for the creation of a grid-like library where each axis of the grid corresponds to a modification at one of the reactive sites, rapidly generating thousands of unique, yet structurally related, compounds.

Table 2: Diversification Points for Chemical Library Synthesis

| Modification Site | Chemical Transformation | Resulting Functionality |

| N-Acetyl Group | Hydrolysis followed by Acylation/Sulfonylation/Alkylation | Varied Amides, Sulfonamides, Tertiary Amines |

| Nitro Group | Reduction to Amine | Primary Aryl Amine |

| Amine (from Nitro) | Diazotization, Sandmeyer Reaction | Halogens, Cyano, Hydroxyl groups |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Introduction of new substituents |

Precursor in the Development of Advanced Organic Materials

The structural features of this compound suggest its potential as a precursor for advanced organic materials, including dyes, polymers, and molecules with interesting photophysical properties. The nitropyridine portion of the molecule is an electron-deficient aromatic system, which can act as an acceptor in donor-acceptor type chromophores. mdpi.com

Dyes: Aromatic nitro compounds are classical precursors to azo dyes. By reducing the nitro group to an amine, the resulting amino-pyridinyl-piperazine derivative can be diazotized and then coupled with an electron-rich aromatic compound (a coupling partner) to form a highly conjugated azo dye. The color and properties of the resulting dye could be tuned by varying the coupling partner and by modifying the substituents on the piperazine moiety. Benzanthrone dyes, for example, have been synthesized using piperazine derivatives to create molecules with strong intramolecular charge transfer characteristics and significant fluorescence. mdpi.com

Polymers: The molecule contains two distinct reactive sites (the N-H bond of piperazine after deacetylation and the amine formed from nitro reduction) that could be used for polymerization. For example, the deacetylated and reduced derivative would be a diamine. This diamine could be polymerized with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The inclusion of the rigid pyridinyl-piperazine unit into the polymer backbone would be expected to influence the material's thermal stability, solubility, and mechanical properties.

Molecular Switches and Sensors: The donor-acceptor nature of the pyridinyl-piperazine system, particularly the contrast between the electron-donating piperazine nitrogen and the electron-withdrawing nitropyridine ring, is a key feature in the design of materials with non-linear optical (NLO) properties or for use as sensors. The photophysical properties, such as absorption and fluorescence, could be sensitive to the chemical environment (e.g., pH, presence of metal ions), making it a potential building block for chemosensors.

Table 3: Potential Applications in Organic Materials

| Material Class | Synthetic Strategy | Key Structural Feature |

| Azo Dyes | Reduction of -NO₂, diazotization, azo coupling | Pyridyl-azo conjugated system |

| Polyamides | Deacetylation, reduction, polycondensation with diacyl chlorides | Rigid pyridyl-piperazine backbone |

| Chemosensors | Exploiting donor-acceptor properties | Intramolecular Charge Transfer (ICT) |

| NLO Materials | Enhancing push-pull electronic effects | Asymmetric charge distribution |

Role in Ligand Design for Non-Biological Coordination Chemistry

The design of ligands is fundamental to coordination chemistry, influencing the properties and reactivity of metal complexes. This compound contains multiple heteroatoms with lone pairs of electrons, making it a promising candidate for a multidentate ligand. Piperazine and its derivatives are well-known to coordinate with metal ions to form stable complexes. biointerfaceresearch.comrsc.org

The potential coordination sites in this molecule are:

The nitrogen atom of the pyridine ring.

The two nitrogen atoms of the piperazine ring.

Depending on the metal ion's size, preferred coordination number, and geometry, the molecule could act as a bidentate or even a tridentate ligand. A common coordination mode would involve the pyridine nitrogen and the adjacent piperazine nitrogen (N4) forming a stable five-membered chelate ring with a metal center. This bidentate N,N'-coordination is a common motif in ligands like 2,2'-bipyridine (B1663995) and its analogues. researchgate.net The second piperazine nitrogen (N1) could potentially coordinate to the same or another metal center, leading to bridged structures or polynuclear complexes.

The substituents on the ligand framework play a critical role in tuning the electronic properties of the resulting metal complex.

Nitro Group: As a strong electron-withdrawing group, it decreases the electron density on the pyridine ring. This reduces the basicity of the pyridine nitrogen, which can weaken the metal-ligand bond but also stabilize the complex against oxidation.

Acetyl Group: This group also has electron-withdrawing character, which would influence the electron density on the piperazine nitrogens, modulating their donor ability.

By systematically modifying these groups, a chemist can fine-tune the redox potential, catalytic activity, and spectroscopic properties of the final metal complex, making this scaffold a versatile platform for designing ligands for applications in catalysis, materials science, and chemical sensing.

Table 4: Potential Coordination Modes and Properties

| Coordination Mode | Potential Chelating Atoms | Resulting Structure | Effect of Substituents |

| Bidentate | Pyridine-N, Piperazine-N4 | 5-membered chelate ring | -NO₂ and -Ac groups stabilize the complex |

| Bridging | Pyridine-N, Piperazine-N4 (to M1) and Piperazine-N1 (to M2) | Binuclear or polynuclear complex | Modulates magnetic or electronic coupling |

| Monodentate | Pyridine-N or Piperazine-N4 | Simple coordination | Less likely due to chelate effect |

Insufficient Research Data Hinders Comprehensive Analysis of this compound

A thorough investigation into the emerging research directions and future prospects of the chemical compound this compound reveals a significant lack of available scientific literature and data. While the piperazine moiety is a common scaffold in medicinal chemistry and materials science, specific research into this particular substituted piperazine derivative is not extensively documented in publicly accessible databases and scientific publications. nih.gov This scarcity of information prevents a detailed and scientifically accurate discussion on the topics outlined for this article.

The foundational knowledge for any chemical compound begins with its synthesis. While general methods for the synthesis of acetylated piperazines and nitropyridinylpiperazines are known, specific, novel, and highly efficient methodologies for this compound are not readily found. For instance, the synthesis of the related compound, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757), has been described starting from 2-chloro-5-nitropyridine (B43025) and N-phenylpiperazine. nih.gov This suggests that a potential route to the precursor, 1-(5-nitro-2-pyridinyl)piperazine, could involve the reaction of 2-chloro-5-nitropyridine with piperazine. Subsequent acetylation would then yield the target compound. However, without specific studies on this molecule, a discussion on the development of novel and highly efficient synthetic methodologies remains speculative.

Similarly, an exploration of unconventional reactivity patterns and undiscovered transformations of this compound is hampered by the absence of dedicated research. The reactivity of such a molecule would be influenced by the interplay of the electron-withdrawing nitro group on the pyridine ring, the electron-donating nature of the piperazine nitrogen, and the amide functionality of the acetyl group. These features could theoretically lead to interesting chemical transformations, but without experimental data, any discussion would be purely conjectural.

The integration of this compound into supramolecular chemistry and self-assembled systems is another area where information is lacking. The potential for hydrogen bonding via the amide group and nitro group, as well as π-π stacking interactions involving the nitropyridine ring, suggests that this molecule could be a candidate for designing complex supramolecular architectures. However, no published research appears to have explored this potential.

Furthermore, the design of chemical probes for advanced analytical techniques often relies on molecules with specific functionalities that can interact with analytes of interest. The structural motifs within this compound could potentially be adapted for such purposes, but there is no evidence of this compound being investigated or utilized as a chemical probe.

Finally, in the realm of heterogeneous catalysis, molecules can be employed as ligands for metal catalysts or as supports. The nitrogen atoms of the piperazine and pyridine rings in this compound could coordinate with metal centers. However, its application as a support or ligand motif in heterogeneous catalysis has not been reported in the available literature.

Q & A

Q. What are the standard synthetic routes for 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling a piperazine derivative (e.g., 1-acetylpiperazine) with a nitro-substituted pyridine precursor. Key steps include nucleophilic substitution or amide bond formation, requiring precise control of temperature (60–100°C), solvent polarity (e.g., DMF, acetonitrile), and stoichiometric ratios . Purification often employs column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials or acetylated intermediates . For example, in analogous piperazine syntheses, yields improve when using anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Characterization relies on a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR identify proton environments (e.g., acetyl methyl protons at ~2.1 ppm) and nitro-pyridine aromatic signals .

- IR : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H] at m/z 278.1) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves spatial arrangements of the piperazine ring and nitro-pyridine moiety .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

Answer: The compound’s solubility depends on solvent polarity:

- Polar solvents : DMSO or DMF (10–50 mg/mL) are optimal for biological assays.

- Aqueous buffers : Limited solubility (<1 mg/mL) due to hydrophobic acetyl and aromatic groups; sonication or co-solvents (e.g., PEG) may enhance dispersion .

Stability is pH-sensitive: Hydrolysis of the acetyl group occurs under strong acidic/basic conditions. Storage at −20°C in amber vials prevents photodegradation of the nitro group .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up for pharmacological studies?

Answer: Scale-up challenges include heat dissipation and byproduct accumulation. Strategies:

- Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions .

- Catalytic Systems : Palladium or nickel catalysts enhance coupling efficiency in analogous piperazine syntheses .

- In-line Analytics : Real-time HPLC monitoring identifies reaction endpoints, minimizing over-processing .

Reported yields for similar compounds improve from 40% (batch) to 65–75% (flow) under optimized conditions .

Q. What computational methods are used to predict the receptor-binding affinity of this compound, particularly for monoamine targets?

Answer: The piperazine core’s basic nitrogen interacts with conserved acidic residues in GPCRs (e.g., 5-HT receptors). Computational approaches include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT or adrenergic receptors .

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR : Electron-withdrawing nitro groups may reduce binding affinity compared to electron-donating substituents, as seen in arylpiperazine derivatives .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering in piperazine). Solutions:

- Variable-Temperature NMR : Low temperatures (<−40°C) slow conformational changes, simplifying splitting .

- 2D NMR : COSY and HSQC correlate coupled protons and assign overlapping signals .

- DFT Calculations : Predict chemical shifts and validate assignments .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

Answer: SAR studies focus on modifying:

- Nitro Position : 5-nitro vs. 3-nitro pyridine affects electron density and receptor selectivity .

- Acetyl Group : Replacement with sulfonyl or carbonyl groups alters pharmacokinetics (e.g., logP) .

- Piperazine Substituents : N-alkylation vs. N-acylation impacts bioavailability .

Biological assays (e.g., IC for serotonin reuptake inhibition) quantify these effects .

Q. How do researchers address conflicting bioactivity results across different assay platforms?

Answer: Discrepancies may stem from assay conditions (e.g., cell type, endpoint measurement). Mitigation strategies:

- Orthogonal Assays : Compare radioligand binding (e.g., H-8-OH-DPAT for 5-HT) with functional cAMP assays .

- Positive Controls : Include known agonists/antagonists (e.g., buspirone) to validate system responsiveness .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by platform-specific noise .

Q. What in silico tools predict metabolic pathways and toxicity profiles for this compound?

Answer:

- CYP450 Metabolism : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., nitro reduction to amine) .

- Toxicity : Derek Nexus flags potential mutagenicity from nitro groups, requiring Ames test validation .

- Pharmacokinetics : GastroPlus models predict low oral bioavailability (<20%) due to first-pass metabolism .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Answer: X-ray diffraction:

- Confirms the chair conformation of the piperazine ring and dihedral angles between the acetyl and nitro-pyridine groups .

- Identifies hydrogen-bonding networks (e.g., N–H···O interactions) influencing solubility .

For non-crystalline samples, cryo-EM or powder diffraction provides partial structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.